(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
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Overview
Description
RU 752 is a mineralocorticoid receptor antagonist that inhibits aldosterone synthesis.
Scientific Research Applications
Androsterone Derivatives as Inhibitors of Androgen Biosynthesis Research on androsterone derivatives, which include compounds structurally similar to the specified steroid, shows their potential in inhibiting androgen biosynthesis. These studies focus on the biological effects of these compounds and their potential applications in medicinal chemistry (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Crystallography and Electrostatic Properties for Drug Understanding Investigations into the crystal structure and electrostatic properties of related steroid compounds, like prednisolone acetate, contribute to a deeper understanding of their action mechanism. Such studies are crucial in the realm of drug development and medicinal chemistry (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).
Computer-Aided Drug Design against Bacterial Infections Computer-aided screening and evaluation of compounds, including structural analogs of the mentioned steroid, have been used in the search for new therapeutic agents against bacterial infections like MRSA. These studies emphasize the significance of computational tools in the early stages of drug discovery (Skariyachan et al., 2011).
Evaluation in Traditional Medicine The compound's structural analogs have been identified in traditional herbal medicines, suggesting their potential therapeutic applications. These findings underscore the importance of traditional knowledge in the discovery of new bioactive compounds (Olushola-Siedoks et al., 2020).
Synthesis and Antitumor Activity The synthesis of structurally similar compounds, such as spiro derivatives, has been explored for potential antitumor activities. This research highlights the ongoing efforts to develop novel compounds for cancer treatment (Yang et al., 2019).
Neuroinflammatory Inhibition by Synthetic Derivatives Synthetic androstene derivatives, structurally related to the compound , have been studied for their potential in inhibiting neuroinflammation. This research is significant in the context of developing treatments for neurodegenerative diseases (Wu et al., 2015).
Properties
CAS No. |
51390-69-3 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17-,19+,20-,21-,22+/m0/s1 |
InChI Key |
VKQZKUPABHSTTG-CHKNUKQCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RU 752; RU-752; RU752; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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